![molecular formula C16H13N3 B2702126 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 840479-14-3](/img/structure/B2702126.png)
6,7-dimethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It is a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives has been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .Physical And Chemical Properties Analysis
Indolo[2,3-b]quinoxaline derivatives exhibit a wide range of interesting biologic properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine .Scientific Research Applications
- Indolo[2,3-b]quinoxalines find use as sensitizers and semiconductors in optoelectronic devices. Their unique electronic properties make them valuable for enhancing light absorption and energy conversion efficiency .
- The same framework serves as a structural motif in light-emitting materials. Researchers have explored indolo[2,3-b]quinoxaline derivatives for applications in organic light-emitting diodes (OLEDs) and other luminescent devices .
- Antiviral Activity : Some indolo[2,3-b]quinoxalines exhibit antiviral properties against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .
- Antitumor Activity : Certain derivatives demonstrate antitumor effects .
- Antidiabetic Activity : The indolo[2,3-b]quinoxaline scaffold has potential as an antidiabetic agent .
- Indolo[2,3-b]quinoxalines interact with DNA, making them valuable as DNA intercalating agents. They exhibit cytotoxicity and modulate multidrug resistance (MDR) .
- Researchers have employed various synthetic routes to obtain indolo[2,3-b]quinoxalines. These include condensation reactions of isatin with o-phenylenediamine, as well as transition-metal-catalyzed cross-coupling reactions .
- Recent studies have focused on novel indolo[2,3-b]quinoxaline derivatives as potential anti-cancer agents. These compounds are synthesized and evaluated for their cytotoxicity .
Optoelectronic Devices and Sensitizers
Light-Emitting Materials
Biologically Active Compounds
DNA Intercalating Agents
Synthesis Methods
Novel Derivatives for Anticancer Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
6,7-dimethylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOQFOGBFURFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethyl-6H-indolo[2,3-b]quinoxaline |
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